molecular formula C12H19BrO3Si B8273553 (4-Bromophenyl)triethoxysilane

(4-Bromophenyl)triethoxysilane

Cat. No. B8273553
M. Wt: 319.27 g/mol
InChI Key: WHMATEBAHVQEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053588B2

Procedure details

Firstly, a mixture of 4-iodo-bromobenzene (2.60 g, 9.19 mmol), t-butylammoniumiodido (3.39 g, 9.18 mmol) and [Rh(cod) (CH3CN)2] (105 mg, 0.277 mmol) was added with DMF (26 mL) and triethylamine (2.56 mL, 18.4 mmol). Triethoxysilane (1.87 mL, 10.1 mmol) was added dropwise to the resultant mixture at 0° C., and then the mixture thus newly produced was stirred under a nitrogen atmosphere at 80° C. for 1 hour to obtain a reaction mixture. Subsequently, the solvent in the reaction mixture was distilled away with a vacuum pump, and then the resultant mixture was subjected to a celite filtration process with ether and a concentration process under a nitrogen atmosphere to obtain a crude product. The obtained crude product was purified with a Kugelrohr distillation apparatus to obtain 4-bromo-triethoxysilylbenzene (2.38 g, 81% yield).
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh(cod) (CH3CN)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH2:16]([O:18][SiH:19]([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])[CH3:17]>CN(C=O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([Si:19]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])[O:18][CH2:16][CH3:17])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
IC1=CC=C(C=C1)Br
Name
Rh(cod) (CH3CN)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.87 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred under a nitrogen atmosphere at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus newly produced
CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent in the reaction mixture was distilled away with a vacuum pump
CUSTOM
Type
CUSTOM
Details
a concentration process under a nitrogen atmosphere to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
DISTILLATION
Type
DISTILLATION
Details
was purified with a Kugelrohr distillation apparatus

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.